4-Methylbenzyl chloride

Description

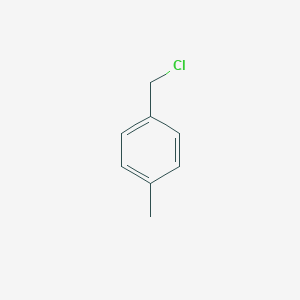

Structure

3D Structure

Properties

IUPAC Name |

1-(chloromethyl)-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl/c1-7-2-4-8(6-9)5-3-7/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMHZDOTYAVHSEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2051477 | |

| Record name | 4-Methylbenzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Fuming liquid; characteristic odor; [Merck Index] | |

| Record name | alpha-Chloro-p-xylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2648 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

200-202 °C | |

| Record name | ALPHA-CHLORO-P-XYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2682 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

PRACTICALLY INSOL IN WATER; MISCIBLE WITH ABSOLUTE ALCOHOL, SOL IN ALL PROP IN ETHER | |

| Record name | ALPHA-CHLORO-P-XYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2682 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.0512 @ 20 °C/4 °C | |

| Record name | ALPHA-CHLORO-P-XYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2682 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.29 [mmHg] | |

| Record name | alpha-Chloro-p-xylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2648 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

LIQUID | |

CAS No. |

104-82-5 | |

| Record name | 4-Methylbenzyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Chloro-p-xylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylbenzyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46590 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-(chloromethyl)-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methylbenzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-chloro-p-xylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.947 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-XYLYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/858830J11H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALPHA-CHLORO-P-XYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2682 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methylbenzyl Chloride (CAS: 104-82-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methylbenzyl chloride (CAS No. 104-82-5), a versatile chemical intermediate. It covers its chemical and physical properties, detailed synthesis protocols, and significant applications in the pharmaceutical industry, particularly in the synthesis of antiviral and antidiabetic agents. The guide also delves into the compound's reactivity, safety profile, and its mechanism of genotoxicity through the formation of DNA adducts. Experimental procedures are detailed, and key pathways and workflows are visualized to facilitate a deeper understanding for research and development purposes.

Introduction

This compound, also known as α-chloro-p-xylene or p-xylyl chloride, is an aromatic organic compound with the chemical formula C₈H₉Cl.[1][2] Its structure features a benzyl (B1604629) chloride core with a methyl group substituted at the para position of the benzene (B151609) ring. This substitution pattern influences its reactivity and makes it a valuable building block in organic synthesis.[3] It serves as a crucial intermediate in the production of a variety of fine chemicals, including pharmaceuticals, agrochemicals, and dyes.[4] For drug development professionals, its utility is highlighted by its role in the synthesis of complex molecules such as 6-aminoquinolone derivatives, which have shown potential as hepatitis C virus (HCV) NS5B inhibitors, and as a key starting material for an intermediate in the synthesis of the SGLT-2 inhibitor, Empagliflozin (B1684318).[4][5]

Chemical and Physical Properties

This compound is a colorless to light yellow liquid with a pungent, irritating odor.[1][6] It is practically insoluble in water but is miscible with absolute alcohol and ether.[1] Key quantitative properties are summarized in Table 1.

| Property | Value | Reference |

| CAS Number | 104-82-5 | [1][2] |

| Molecular Formula | C₈H₉Cl | [1][2] |

| Molecular Weight | 140.61 g/mol | [1] |

| Appearance | Clear, colorless to light yellow liquid | [6][7] |

| Odor | Pungent, irritating | [1][6] |

| Melting Point | 4 °C (39.2 °F) | [6][8] |

| Boiling Point | 200-202 °C (392-395.6 °F) | [1][6] |

| Density | 1.062 g/mL at 25 °C | [8] |

| Vapor Pressure | 0.29 mmHg | [1] |

| Flash Point | 75 °C (167 °F) - closed cup | [6][9] |

| Refractive Index (n20/D) | 1.533 | [9] |

| Solubility | Insoluble in water; miscible with ethanol (B145695) and ether | [1] |

| InChI Key | DMHZDOTYAVHSEH-UHFFFAOYSA-N | [7] |

| SMILES | Cc1ccc(CCl)cc1 | [7] |

Table 1: Physical and Chemical Properties of this compound

Synthesis of this compound

There are two primary methods for the synthesis of this compound, each with distinct advantages and procedural considerations.

Method 1: Free-Radical Chlorination of p-Xylene (B151628)

This industrial method involves the direct chlorination of p-xylene, targeting the benzylic position due to the stability of the resulting benzylic radical. The reaction is typically initiated by UV light or a free-radical initiator.

Caption: Free-Radical Chlorination of p-Xylene.

Materials:

-

p-Xylene

-

Chlorine gas (Cl₂)

-

Radical initiator (e.g., Azobisisobutyronitrile - AIBN) or a UV lamp

-

Anhydrous solvent (e.g., carbon tetrachloride or the reaction can be run neat)

-

Inert gas (e.g., Nitrogen or Argon)

-

Apparatus for gas dispersion and reflux

Procedure:

-

Set up a reaction vessel equipped with a reflux condenser, a gas inlet tube, a thermometer, and a mechanical stirrer. Ensure the apparatus is dry and purged with an inert gas.

-

Charge the reactor with p-xylene. If a solvent is used, add it at this stage.

-

If using a chemical initiator, add a catalytic amount of AIBN to the reaction mixture.

-

Heat the mixture to the desired reaction temperature, typically between 85-90°C.[10]

-

If using UV initiation, position the UV lamp to irradiate the reaction mixture.

-

Slowly bubble chlorine gas through the stirred reaction mixture. The reaction is exothermic, and the rate of chlorine addition should be controlled to maintain the desired temperature.

-

Monitor the reaction progress by Gas Chromatography (GC) to determine the conversion of p-xylene and the selectivity for the mono-chlorinated product.

-

Upon completion, stop the chlorine flow and purge the system with an inert gas to remove any unreacted chlorine and hydrogen chloride byproduct.

-

The crude product can be purified by fractional distillation under reduced pressure to separate this compound from unreacted p-xylene and di-chlorinated byproducts.

Method 2: Two-Step Synthesis from p-Methylbenzoic Acid

This laboratory-scale synthesis offers a high-yield route starting from the more oxidized p-methylbenzoic acid. The process involves the reduction of the carboxylic acid to the corresponding alcohol, followed by chlorination.[4]

Caption: Two-Step Synthesis from p-Methylbenzoic Acid.

Step 1: Reduction of p-Methylbenzoic Acid to p-Methylbenzyl Alcohol [4]

Materials:

-

p-Methylbenzoic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Dry tetrahydrofuran (B95107) (THF)

-

Dilute hydrochloric acid

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate

-

Ice bath

Procedure:

-

In a 250 mL three-neck flask cooled with an ice bath, add 15.8 g (0.10 mol) of p-methylbenzoic acid and 100 mL of dry THF.

-

Under stirring, add 7.6 g (0.20 mol) of LiAlH₄ in portions, maintaining the temperature below 10°C.

-

After the addition is complete, continue stirring for 1 hour. Monitor the reaction by Thin Layer Chromatography (TLC).

-

Quench the reaction by slowly adding 20 mL of water under ice bath conditions to decompose the excess LiAlH₄.

-

Adjust the pH to 5-6 with dilute hydrochloric acid and filter off the precipitate.

-

Wash the residue with ethyl acetate and extract the filtrate with ethyl acetate (2 x 200 mL).

-

Dry the combined organic layers with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield p-methylbenzyl alcohol (yield: 94.4%). The product can be used in the next step without further purification.

Step 2: Chlorination of p-Methylbenzyl Alcohol [4]

Materials:

-

p-Methylbenzyl alcohol (from Step 1)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

Dissolve 7.2 g (0.05 mol) of p-methylbenzyl alcohol in 30 mL of dichloromethane.

-

Heat the solution at 80°C for 1 hour.

-

After the reaction is complete, evaporate the dichloromethane.

-

Add 20 mL of dichloromethane to dissolve the residue and stir with silica gel.

-

Purify the product by silica gel column chromatography using dichloromethane as the eluent to obtain this compound as an oily product (yield: 88.9%).

Applications in Drug Development

This compound is a key building block in the synthesis of several active pharmaceutical ingredients (APIs). Its benzylic chloride moiety provides a reactive handle for nucleophilic substitution reactions, allowing for the introduction of the 4-methylbenzyl group into larger molecular scaffolds.

Synthesis of 6-Aminoquinolone Derivatives (HCV NS5B Inhibitors)

This compound is used as a reactant in the preparation of 6-aminoquinolone derivatives.[4][8] These compounds have been investigated as sub-micromolar inhibitors of the hepatitis C virus (HCV) NS5B polymerase, a key enzyme in the replication of the virus. The synthesis typically involves the N-alkylation of an aminoquinolone core with this compound.

Caption: Synthesis of 6-Aminoquinolone Derivatives.

Intermediate for Empagliflozin Synthesis

4-Hydroxybenzyl chloride, a closely related compound, is a starting material for a key intermediate in the synthesis of Empagliflozin, a drug used to treat type 2 diabetes. While not a direct use of this compound, this application highlights the importance of the substituted benzyl chloride scaffold in pharmaceutical synthesis. A patented method describes the reaction of 4-hydroxybenzyl chloride with methanesulfonyl chloride, followed by reaction with (S)-3-hydroxytetrahydrofuran to form the intermediate.[1]

Caption: Synthesis of an Empagliflozin Intermediate.

Biological Activity and Genotoxicity

As a reactive alkylating agent, this compound exhibits biological activity primarily through its ability to form covalent adducts with nucleophilic biomolecules, most notably DNA. This interaction is the basis for its observed mutagenicity.

Mutagenicity and DNA Adduct Formation

Studies have shown that benzyl chloride and its derivatives, including this compound, are mutagenic.[11] The mechanism of this mutagenicity involves the aralkylation of DNA bases. This compound acts as an electrophile, and the benzylic carbon is attacked by nucleophilic sites on DNA, particularly the nitrogen atoms of the purine (B94841) bases.

Research indicates that this compound preferentially reacts at the N2 position of guanosine.[12] This leads to the formation of a 4-methylbenzyl-guanosine adduct. The formation of such adducts can disrupt the normal base pairing during DNA replication, leading to mutations.

Caption: Proposed Pathway for Mutagenicity.

Applications in Proteomics

While there is no direct evidence of this compound being widely used as a derivatization reagent in proteomics, other benzyl chloride derivatives, such as benzoyl chloride, are employed for this purpose.[13] These reagents are used to label and modify proteins and peptides to improve their detection and analysis by mass spectrometry. The benzoyl group, for instance, can be introduced at primary and secondary amine groups of peptides, increasing their hydrophobicity and improving their chromatographic separation and ionization efficiency. Given its similar reactivity, it is plausible that this compound could be explored for similar applications in proteomics research, although specific protocols have not been established.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

GHS Hazard Classification: [1]

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.

-

Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.

-

Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage.

-

Engineering Controls: Work in a well-ventilated area, preferably in a fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. In case of potential inhalation, use a respirator with an appropriate cartridge.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist. Keep away from heat, sparks, and open flames.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as bases, alcohols, and amines.[6] Keep the container tightly closed.

-

First Aid: In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes and seek medical attention. If ingested, do not induce vomiting and seek immediate medical attention.

Conclusion

This compound is a chemical intermediate of significant industrial and academic interest. Its versatile reactivity makes it a valuable precursor for a range of organic molecules, with notable applications in the pharmaceutical sector for the synthesis of antiviral and antidiabetic drugs. While its utility is clear, its hazardous nature, particularly its genotoxicity, necessitates careful handling and a thorough understanding of its reactivity. This guide has provided a detailed overview of its properties, synthesis, applications, and safety considerations to aid researchers and drug development professionals in their work with this important compound. Further research could explore its potential applications in other areas, such as proteomics, and develop more sustainable synthesis routes.

References

- 1. This compound | C8H9Cl | CID 7722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Page loading... [guidechem.com]

- 4. Page loading... [guidechem.com]

- 5. CN114213365A - Synthetic method of empagliflozin intermediate - Google Patents [patents.google.com]

- 6. fishersci.com [fishersci.com]

- 7. A17183.30 [thermofisher.com]

- 8. This compound | 104-82-5 [chemicalbook.com]

- 9. 4-甲基氯化苄 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. Mutagenicity of benzyl chloride in the Salmonella/microsome mutagenesis assay depends on exposure conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 4-Methylbenzoyl Chloride | C8H7ClO | CID 13405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to 4-Methylbenzyl Chloride: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylbenzyl chloride, also known as α-chloro-p-xylene or p-xylyl chloride, is a halogenated aromatic compound with significant applications in organic synthesis and as a versatile intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] Its structure, characterized by a benzyl (B1604629) chloride core with a methyl group at the para position, imparts a high degree of reactivity, particularly in nucleophilic substitution reactions. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, spectroscopic data, and key experimental protocols involving this compound, with a focus on its relevance to drug discovery and development.

Chemical Structure and Identification

The chemical structure of this compound consists of a benzene (B151609) ring substituted with a chloromethyl group and a methyl group at positions 1 and 4, respectively.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference(s) |

| IUPAC Name | 1-(chloromethyl)-4-methylbenzene | [3] |

| CAS Number | 104-82-5 | [4] |

| Molecular Formula | C₈H₉Cl | [4] |

| SMILES | Cc1ccc(CCl)cc1 | |

| InChI | 1S/C8H9Cl/c1-7-2-4-8(6-9)5-3-7/h2-5H,6H2,1H3 | |

| InChIKey | DMHZDOTYAVHSEH-UHFFFAOYSA-N | [5] |

| Synonyms | p-Xylyl chloride, α-Chloro-p-xylene, p-Methylbenzyl chloride | [3][4] |

Physicochemical and Safety Data

Understanding the physical and chemical properties of this compound is essential for its safe handling, storage, and application in experimental settings.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 140.61 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [6] |

| Melting Point | 4 °C | |

| Boiling Point | 200 °C | |

| Density | 1.062 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.533 | |

| Solubility | Insoluble in water; soluble in organic solvents. | [6] |

| Flash Point | 75 °C (167 °F) - closed cup | |

| Storage Temperature | 2-8°C |

Safety Information:

This compound is classified as a hazardous substance. It is harmful if swallowed and causes severe skin burns and eye damage.[3] Appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield, should be worn when handling this chemical. It is also a lachrymator and should be handled in a well-ventilated fume hood.

Table 3: GHS Hazard Information for this compound

| Hazard Statement | Code |

| Harmful if swallowed | H302 |

| Causes severe skin burns and eye damage | H314 |

Spectroscopic Data

Spectroscopic analysis is critical for the verification of the identity and purity of this compound. The following tables summarize the key spectroscopic data.

Table 4: ¹H NMR Spectroscopic Data for this compound (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.29 | d | 2H | Ar-H (ortho to CH₂Cl) |

| 7.17 | d | 2H | Ar-H (ortho to CH₃) |

| 4.57 | s | 2H | -CH₂Cl |

| 2.36 | s | 3H | -CH₃ |

Table 5: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 138.2 | Ar-C -CH₃ |

| 134.5 | Ar-C -CH₂Cl |

| 129.4 | Ar-C H (ortho to CH₃) |

| 128.9 | Ar-C H (ortho to CH₂Cl) |

| 46.3 | -C H₂Cl |

| 21.2 | -C H₃ |

Table 6: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3030-3010 | m | Aromatic C-H stretch |

| 2925-2860 | m | Aliphatic C-H stretch |

| 1615, 1515 | m | Aromatic C=C stretch |

| 1450 | m | CH₂ bend |

| 1260 | s | C-Cl stretch |

| 810 | s | p-disubstituted C-H out-of-plane bend |

Table 7: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 140/142 | 30/10 | [M]⁺ (Molecular ion, with ³⁵Cl/³⁷Cl isotope pattern) |

| 105 | 100 | [M-Cl]⁺ (Tropylium ion) |

| 77 | 40 | [C₆H₅]⁺ |

Experimental Protocols

This compound is a key reactant in various synthetic transformations. Detailed below are protocols for its synthesis and a representative nucleophilic substitution reaction.

Synthesis of this compound from p-Methylbenzoic Acid[7]

This two-step synthesis involves the reduction of p-methylbenzoic acid to p-methylbenzyl alcohol, followed by chlorination.

Step 1: Synthesis of p-Methylbenzyl Alcohol

-

Materials: p-Methylbenzoic acid, lithium aluminum hydride (LAH), dry tetrahydrofuran (B95107) (THF), dilute hydrochloric acid, ethyl acetate (B1210297), anhydrous sodium sulfate.

-

Procedure:

-

In a 250 mL three-neck flask cooled with an ice bath, add p-methylbenzoic acid (15.8 g, 0.10 mol) and dry THF (100 mL).

-

Under stirring, add LAH (7.6 g, 0.20 mol) in portions, maintaining the temperature.

-

After the addition is complete, continue the reaction for 1 hour. Monitor the reaction by TLC.

-

Quench the reaction by slowly adding 20 mL of water under ice bath conditions.

-

Adjust the pH to 5-6 with dilute hydrochloric acid and filter the precipitate.

-

Wash the residue with ethyl acetate and extract the filtrate with ethyl acetate (2 x 200 mL).

-

Dry the combined organic layers with anhydrous sodium sulfate, concentrate under reduced pressure to yield the oily product (p-methylbenzyl alcohol).

-

Step 2: Synthesis of this compound

-

Materials: p-Methylbenzyl alcohol (from Step 1), dichloromethane (B109758), silica (B1680970) gel.

-

Procedure:

-

Dissolve the p-methylbenzyl alcohol (7.2 g, 0.05 mol) in 30 mL of dichloromethane.

-

Heat the mixture at 80°C for 1 hour.

-

Evaporate the dichloromethane.

-

Redissolve the residue in 20 mL of dichloromethane and purify by silica gel column chromatography using dichloromethane as the eluent to obtain this compound as an oily product.

-

Nucleophilic Substitution: Synthesis of 4-Methylbenzyl Cyanide

This reaction is a classic example of an SN2 reaction where the chloride is displaced by a cyanide nucleophile.

-

Materials: this compound, sodium cyanide, ethanol (B145695), water.

-

Procedure:

-

In a round-bottomed flask, dissolve sodium cyanide (1.1 molar equivalents) in a mixture of water and ethanol.

-

Add this compound (1 molar equivalent) to the solution.

-

Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude 4-methylbenzyl cyanide, which can be further purified by vacuum distillation.

-

Applications in Drug Development

The reactivity of the benzylic chloride group makes this compound a valuable building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).

Intermediate for Hepatitis C Virus (HCV) NS5B Polymerase Inhibitors

This compound has been utilized as a reactant in the preparation of 6-aminoquinolone derivatives. These compounds have been identified as potent sub-micromolar inhibitors of the HCV NS5B polymerase, an essential enzyme for viral replication.[6] The synthesis involves the alkylation of an amine on the quinolone scaffold with this compound, demonstrating a key bond-forming reaction facilitated by this reagent.

Caption: Synthetic pathway to HCV NS5B polymerase inhibitors.

Conclusion

This compound is a fundamental reagent in organic synthesis with significant utility in the pharmaceutical industry. Its well-defined chemical structure and predictable reactivity in nucleophilic substitution reactions make it an ideal starting material and intermediate for the synthesis of a wide range of target molecules. This guide has provided a detailed overview of its chemical and physical properties, comprehensive spectroscopic data for its characterization, and detailed experimental protocols for its synthesis and key reactions. For researchers and professionals in drug development, a thorough understanding of this compound's chemistry is essential for its effective application in the creation of novel therapeutic agents.

References

- 1. rsc.org [rsc.org]

- 2. Non-nucleoside inhibitors of HCV polymerase NS5B. Part 4: structure-based design, synthesis, and biological evaluation of benzo[d]isothiazole-1,1-dioxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C8H9Cl | CID 7722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. This compound(104-82-5) 13C NMR spectrum [chemicalbook.com]

- 6. Page loading... [guidechem.com]

An In-depth Technical Guide to 4-Methylbenzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physicochemical properties, synthesis, and analysis of 4-Methylbenzyl chloride (also known as α-chloro-p-xylene or p-xylyl chloride). This versatile organic compound serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and fragrances.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. These values are essential for reaction setup, purification, and analytical characterization.

| Property | Value | Citations |

| Molecular Weight | 140.61 g/mol | [1][2][3] |

| Molecular Formula | C₈H₉Cl | [1][2] |

| CAS Number | 104-82-5 | [2][3] |

| Appearance | Colorless to light yellow liquid | [4] |

| Density | 1.062 g/mL at 25 °C | [3][4] |

| Boiling Point | 199 - 201 °C | [4] |

| Melting Point | 3 - 5 °C | [4] |

| Refractive Index (n20/D) | 1.533 | [3] |

| InChI Key | DMHZDOTYAVHSEH-UHFFFAOYSA-N | [3] |

| SMILES String | Cc1ccc(CCl)cc1 | [3] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are critical for its application in research and development.

Synthesis of this compound from p-Methylbenzoic Acid

This two-step protocol details the synthesis of this compound starting from p-methylbenzoic acid, proceeding through a p-methylbenzyl alcohol intermediate.[1]

Step 1: Synthesis of p-Methylbenzyl Alcohol

-

Reaction Setup: In a 250 mL three-neck flask equipped with a magnetic stirrer and cooled with an ice bath, add 15.8 g (0.10 mol) of p-methylbenzoic acid and 100 mL of dry tetrahydrofuran.

-

Reduction: While stirring, add 7.6 g (0.20 mol) of lithium aluminum hydride in portions to the flask.

-

Reaction Monitoring: After the complete addition of lithium aluminum hydride, continue the reaction for 1 hour. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Under ice bath conditions, quench the reaction by carefully adding 20 mL of water to decompose the remaining lithium aluminum hydride.

-

Work-up: Adjust the pH of the mixture to 5-6 with dilute hydrochloric acid. Filter the resulting precipitate.

-

Extraction and Isolation: Wash the residue with ethyl acetate (B1210297). Extract the filtrate with ethyl acetate (2 x 200 mL). Dry the combined organic layers with anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to yield the oily product, p-methylbenzyl alcohol. The product can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve 7.2 g (0.05 mol) of the p-methylbenzyl alcohol obtained from the previous step in 30 mL of dichloromethane (B109758).

-

Chlorination: Heat the mixture at 80°C for 1 hour.

-

Purification: After the reaction is complete, evaporate the dichloromethane. Add another 20 mL of dichloromethane to dissolve the residue. The mixture is then purified by silica (B1680970) gel column chromatography using dichloromethane as the eluent to obtain the final product, this compound, as an oily substance.[1]

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

While a specific protocol for this compound is not detailed in the provided results, a standard method for the closely related benzyl (B1604629) chloride can be adapted. This is a common technique for the analysis of volatile and semi-volatile organic compounds.

Instrumentation and Conditions (Adapted from Benzyl Chloride Analysis):

-

Gas Chromatograph: A system equipped with a mass spectrometer (MS) detector.

-

Column: A DB-5MS column (30 m × 0.25 mm, 0.25 µm) is suitable for this type of analysis.[5]

-

Injection: Solvent-free headspace injection is a modern approach that reduces matrix interference.[5]

-

Inlet Temperature: 250 °C.[5]

-

Oven Temperature Program:

-

Initial temperature: 50 °C.

-

Ramp 1: Increase to 120 °C at a rate of 15 °C/min.

-

Ramp 2: Increase to 300 °C at a rate of 30 °C/min and hold for 5 minutes.[5]

-

-

MS Parameters:

-

Ion Source Temperature: 250 °C.

-

Quadrupole Temperature: 150 °C.

-

Ionization Energy: 70 eV (Electron Ionization - EI).[5]

-

Sample Preparation: For quantitative analysis, a calibration curve can be prepared using standards of known concentrations. Samples can be prepared by dissolving a known quantity in a suitable solvent or by using the solvent-free headspace technique.[5]

Visualized Workflow: Synthesis of this compound

The following diagram illustrates the two-step synthesis pathway from p-methylbenzoic acid to this compound.

References

An In-depth Technical Guide to the Synthesis of 4-Methylbenzyl Chloride from p-Xylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 4-methylbenzyl chloride, a key intermediate in the pharmaceutical and fine chemical industries, starting from p-xylene (B151628). This document details reaction mechanisms, experimental protocols, and quantitative data to support research and development efforts.

Introduction

This compound (α-chloro-p-xylene) is a versatile organic compound widely used as a building block in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Its primary application lies in the introduction of the 4-methylbenzyl group into various molecular scaffolds. The most direct and industrially relevant precursor for its synthesis is p-xylene, an abundant and relatively inexpensive starting material. This guide will explore the core synthetic methodologies for this transformation, focusing on free-radical chlorination and chloromethylation, as well as an alternative two-step synthesis from p-methylbenzoic acid.

Core Synthetic Methodologies

The synthesis of this compound from p-xylene is primarily achieved through two distinct chemical transformations: the direct side-chain chlorination of p-xylene and the chloromethylation of benzene (B151609) (though less direct from p-xylene itself, the principles are relevant to related syntheses). An alternative and efficient route commences with the functional group manipulation of a more oxidized precursor, p-methylbenzoic acid.

Free-Radical Chlorination of p-Xylene

This method involves the substitution of a hydrogen atom on the methyl group of p-xylene with a chlorine atom via a free-radical chain mechanism. The reaction is typically initiated by ultraviolet (UV) light or heat, which promotes the homolytic cleavage of molecular chlorine (Cl₂) or other chlorinating agents.

The reaction proceeds through three key stages:

-

Initiation: The generation of chlorine radicals from the chlorinating agent.

-

Propagation: The chlorine radical abstracts a hydrogen atom from the methyl group of p-xylene to form a benzyl (B1604629) radical, which then reacts with another molecule of the chlorinating agent to yield this compound and a new chlorine radical.

-

Termination: The reaction ceases when two radicals combine.

A significant challenge in this synthesis is controlling the degree of chlorination, as the reaction can proceed to form di- and tri-chlorinated byproducts. Selectivity for the mono-chlorinated product is crucial for obtaining high purity.

Chloromethylation

Chloromethylation is an electrophilic aromatic substitution reaction that introduces a chloromethyl group (-CH₂Cl) onto an aromatic ring. While direct chloromethylation of p-xylene is not the most common route to this compound, the principles are applied in related syntheses. Typically, this reaction is performed using formaldehyde (B43269) (or its polymer, paraformaldehyde) and hydrogen chloride, often in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂). Phase transfer catalysis has also been employed to facilitate this reaction, offering milder conditions and improved yields.

Two-Step Synthesis from p-Methylbenzoic Acid

An alternative approach involves the reduction of p-methylbenzoic acid to p-methylbenzyl alcohol, followed by the chlorination of the alcohol. This method offers high yields and avoids the selectivity issues associated with free-radical chlorination. The reduction is commonly achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄), and the subsequent chlorination can be performed with various reagents, including thionyl chloride (SOCl₂) or by reaction with dichloromethane (B109758).

Quantitative Data Presentation

The following tables summarize the quantitative data for the different synthetic routes to this compound.

| Synthesis Route | Starting Material | Key Reagents | Yield (%) | Reference |

| Free-Radical Chlorination | p-Xylene | N,N-dichloroacetamide, visible light | 60 | [1] |

| Chloromethylation | p-Xylene | Paraformaldehyde, HCl, ZnCl₂ | 71 | [2] |

| Two-Step Synthesis (Reduction) | p-Methylbenzoic acid | LiAlH₄, THF | 94.4 | [3] |

| Two-Step Synthesis (Chlorination) | p-Methylbenzyl alcohol | Dichloromethane | 88.9 | [3] |

| Overall (Two-Step Synthesis) | p-Methylbenzoic acid | LiAlH₄, Dichloromethane | 83.9 | [3] |

Table 1: Comparison of Yields for Different Synthetic Routes.

| Method | Parameter | Optimized Value | Reference |

| Phase Transfer | Molar Ratio [CH₂O]/[m-xylene] | 2 | [4] |

| Catalysis | Reaction Temperature | 80 °C | [4] |

| Chloromethylation* | Reaction Time | 90 min | [4] |

| Phase Transfer Catalyst | C₆H₃(CH₃)₂[CH₂N⁺(CH₃)₃]Cl⁻ | [4] | |

| Catalyst Concentration | 0.07 mol | [4] |

Table 2: Optimized Reaction Parameters for Phase Transfer Catalyzed Chloromethylation of m-Xylene (B151644)*. *Note: These conditions for m-xylene provide a strong starting point for the optimization of p-xylene chloromethylation.

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound from p-Methylbenzoic Acid[3]

Step 1: Synthesis of p-Methylbenzyl Alcohol

-

In a 250 mL three-neck flask cooled with an ice bath, add 15.8 g (0.10 mol) of p-methylbenzoic acid and 100 mL of dry tetrahydrofuran (B95107) (THF).

-

Under stirring, add 7.6 g (0.20 mol) of lithium aluminum hydride in portions.

-

After the addition is complete, continue the reaction for 1 hour, monitoring by TLC until a single spot is observed.

-

Quench the reaction by adding 20 mL of water under ice bath conditions to decompose the remaining lithium aluminum hydride.

-

Adjust the pH to 5-6 with dilute hydrochloric acid and filter off the precipitate.

-

Wash the residue with ethyl acetate (B1210297) and extract the filtrate with ethyl acetate (2 x 200 mL).

-

Dry the combined organic layers with anhydrous sodium sulfate, concentrate under reduced pressure to yield p-methylbenzyl alcohol as an oily product (13.6 g, 94.4% yield), which can be used directly in the next step.

Step 2: Synthesis of this compound

-

Dissolve 7.2 g (0.05 mol) of the p-methylbenzyl alcohol from the previous step in 30 mL of dichloromethane.

-

Heat the solution at 80°C for 1 hour.

-

After the reaction is complete, evaporate the dichloromethane.

-

Add 20 mL of fresh dichloromethane to dissolve the residue.

-

Purify the product by silica (B1680970) gel column chromatography using dichloromethane as the eluent.

-

The final product is an oily substance (7.2 g, 88.9% yield).

Protocol 2: General Procedure for Free-Radical Chlorination of p-Xylene

This is a general procedure based on established principles of free-radical halogenation.

-

Set up a reaction vessel equipped with a reflux condenser, a gas inlet tube, and a magnetic stirrer. The apparatus should be placed under a UV lamp.

-

Charge the vessel with p-xylene.

-

Initiate the reaction by bubbling chlorine gas (Cl₂) through the p-xylene while irradiating with UV light.

-

Maintain the reaction temperature at a point that sustains the liquid phase without excessive boiling of the xylene.

-

Monitor the reaction progress by GC or TLC to maximize the formation of the mono-chlorinated product and minimize di- and tri-chlorination.

-

Once the desired conversion is achieved, stop the chlorine flow and UV irradiation.

-

Purge the reaction mixture with an inert gas (e.g., nitrogen) to remove residual HCl and unreacted chlorine.

-

The crude product can be purified by fractional distillation under reduced pressure.

Protocol 3: Chloromethylation of Xylene using Phase Transfer Catalysis[4][5]

This protocol is adapted from the procedure for m-xylene and can be applied to p-xylene.

-

In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine p-xylene and paraformaldehyde at a molar ratio of 1:2.

-

To this mixture, add sodium chloride (0.26 moles) and the phase transfer catalyst (e.g., a quaternary ammonium (B1175870) salt, 0.07 mol).

-

Carefully add concentrated sulfuric acid to the mixture.

-

Heat the mixture to 80°C in an oil bath with vigorous stirring for 90 minutes.

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and extract the organic phase with diethyl ether.

-

Dry the separated organic phase over anhydrous calcium chloride.

-

The solvent can be removed under reduced pressure, and the product purified by vacuum distillation.

Mandatory Visualizations

Caption: Overview of synthetic pathways to this compound.

Caption: General experimental workflow for synthesis.

Caption: Free-radical chlorination mechanism.

References

4-Methylbenzyl chloride physical and chemical properties

An In-depth Technical Guide to 4-Methylbenzyl Chloride: Physical and Chemical Properties for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a versatile organic compound with significant applications in chemical synthesis, particularly in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and professionals in drug development who require detailed information on this compound for their work.

Chemical Identity and Physical Properties

This compound, also known as α-chloro-p-xylene or p-xylyl chloride, is a halogenated aromatic compound.[1][2] It is a colorless to light yellow liquid with a pungent, irritating odor.[1][3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| CAS Number | 104-82-5 | [1][2][4] |

| Molecular Formula | C₈H₉Cl | [1][2][4] |

| Molecular Weight | 140.61 g/mol | [4] |

| Appearance | Colorless to light yellow liquid | [1] |

| Odor | Pungent, irritating | [3][5] |

| Density | 1.062 g/mL at 25 °C | [1] |

| Melting Point | 3 - 5 °C | [1] |

| Boiling Point | 199 - 201 °C | [1] |

| Solubility | Practically insoluble in water; miscible with absolute alcohol and ether. | [5] |

| Refractive Index | 1.533 (n20/D) |

Chemical Reactivity and Applications

This compound is a valuable intermediate in organic synthesis due to its reactive benzylic chloride group. This feature allows for facile nucleophilic substitution reactions, making it a key building block in the production of pharmaceuticals, agrochemicals, and fragrances.[1][6] For instance, it is used in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of analgesics and anti-inflammatory drugs.[6] Its reactivity is central to creating complex molecular architectures necessary for therapeutic efficacy.[1]

General Reaction Workflow: Nucleophilic Substitution

The primary reactivity of this compound involves the displacement of the chloride ion by a nucleophile. A generalized workflow for this type of reaction is depicted below.

References

- 1. nbinno.com [nbinno.com]

- 2. Sciencemadness Discussion Board - 4-Methylbenzaldehyde... - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. nbinno.com [nbinno.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | C8H9Cl | CID 7722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

A Comprehensive Technical Guide to the Solubility of 4-Methylbenzyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 4-methylbenzyl chloride in various organic solvents. The information compiled herein is intended to support research and development activities where this compound is utilized as a key intermediate or reactant. This document presents qualitative and quantitative solubility data, outlines a general experimental protocol for solubility determination, and includes a visualization of the experimental workflow.

Introduction

This compound (C₈H₉Cl), also known as α-chloro-p-xylene, is an important aromatic organic compound used extensively in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its reactivity is centered around the benzylic chloride group, making it a versatile building block. Understanding its solubility in different organic solvents is crucial for reaction design, purification processes, and formulation development. This guide summarizes the available solubility data and provides a practical framework for its experimental determination.

Solubility Data

The following table summarizes the known solubility characteristics of this compound.

| Solvent | Formula | Type | Solubility | Notes |

| Water | H₂O | Protic, Polar | Insoluble/Sparingly Soluble | Forms a separate phase.[1] |

| Ethanol | C₂H₅OH | Protic, Polar | Soluble[1] | Miscible with absolute alcohol.[2] |

| Diethyl Ether | (C₂H₅)₂O | Aprotic, Nonpolar | Soluble[1] | Miscible in all proportions.[2] |

| Dichloromethane | CH₂Cl₂ | Aprotic, Polar | Soluble | Often used as a solvent for reactions involving this compound. |

| Methanol | CH₃OH | Protic, Polar | Soluble | General solubility in alcohols is reported.[1] |

| Acetone | (CH₃)₂CO | Aprotic, Polar | Soluble | Expected to be a good solvent based on its polarity. |

| Toluene | C₇H₈ | Aprotic, Nonpolar | Soluble | "Like dissolves like" principle suggests good solubility. |

| Ethyl Acetate | C₄H₈O₂ | Aprotic, Polar | Soluble | Expected to be a good solvent. |

Note: "Soluble" indicates that the compound dissolves to a significant extent, but specific quantitative values (e.g., g/100 mL) are not consistently reported in the literature. "Miscible" indicates that the two substances are completely soluble in each other at all proportions.

Experimental Protocol for Solubility Determination

For applications requiring precise solubility data, experimental determination is necessary. A widely used and reliable method is the gravimetric analysis of a saturated solution. This protocol outlines the general steps for determining the solubility of this compound in a given organic solvent.

Objective: To determine the solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical balance (accurate to ±0.0001 g)

-

Glass vials with screw caps

-

Oven

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a glass vial. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution is fully saturated.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid premature crystallization.

-

Immediately filter the withdrawn sample using a syringe filter into a pre-weighed, clean, and dry vial. This step is crucial to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Weigh the vial containing the filtered saturated solution to determine the total mass of the solution.

-

Carefully evaporate the solvent from the vial. This can be achieved by placing the vial in a fume hood at room temperature or in an oven at a temperature below the boiling point of this compound and the solvent's boiling point to avoid loss of the solute.

-

Once the solvent has completely evaporated, place the vial in an oven at a moderate temperature (e.g., 40-50 °C) to ensure all residual solvent is removed.

-

Cool the vial in a desiccator to room temperature and weigh it.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final constant mass of the vial minus the initial mass of the empty vial.

-

The mass of the solvent is the total mass of the saturated solution minus the mass of the dissolved this compound.

-

Solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent, or grams of solute per 100 mL of solvent (if the density of the solvent at the experimental temperature is known).

-

Experimental Workflow Diagram

The following diagram illustrates the key stages of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for the gravimetric determination of this compound solubility.

Signaling Pathways and Logical Relationships

In the context of solubility, there are no biological signaling pathways to depict. However, the logical relationship in selecting an appropriate solvent can be visualized. The "like dissolves like" principle is a fundamental concept governing solubility.

Caption: Logical relationship for solvent selection based on polarity.

Conclusion

This compound exhibits good solubility in a range of common organic solvents, a characteristic that underpins its widespread use in organic synthesis. While precise quantitative solubility data is not always readily available, the general principle of "like dissolves like" provides a useful guide for solvent selection. For applications demanding specific solubility values, the experimental protocol detailed in this guide offers a reliable method for their determination. This technical guide serves as a foundational resource for professionals working with this compound, enabling more informed decisions in experimental design and process development.

References

4-Methylbenzyl chloride reaction mechanism

An in-depth technical guide to the reaction mechanisms of 4-Methylbenzyl chloride, prepared for researchers, scientists, and professionals in drug development.

Abstract

This compound (p-xylyl chloride) is a versatile organic intermediate widely utilized in the synthesis of pharmaceuticals, dyes, and pesticides.[1] Its reactivity is primarily characterized by nucleophilic substitution, a cornerstone of organic synthesis. The presence of a benzylic halide structure allows it to react via both unimolecular (S(_N)1) and bimolecular (S(_N)2) pathways. The outcome of these competing mechanisms is exquisitely sensitive to reaction conditions, including the nature of the nucleophile, the solvent system, and temperature. The para-methyl substituent plays a critical electronic role, influencing the stability of intermediates and transition states. A thorough understanding of these reaction dynamics is paramount for optimizing synthetic routes, maximizing yields, and minimizing impurities. This document provides a detailed examination of the S(_N)1 and S(_N)2 mechanisms, supported by kinetic data, experimental protocols, and mechanistic diagrams.

Core Reaction Mechanisms: S(_N)1 vs. S(_N)2 Pathways

This compound, as a primary benzylic halide, is positioned at a mechanistic crossroads, capable of undergoing nucleophilic substitution by either S(_N)1 or S(_N)2 pathways.[2][3] The preferred route is determined by a delicate balance of electronic and environmental factors.

The S(_N)1 (Substitution Nucleophilic Unimolecular) Mechanism

The S(_N)1 mechanism is a stepwise process involving the formation of a carbocation intermediate.[4] This pathway is favored in the presence of weak nucleophiles and polar protic solvents (e.g., water, ethanol), which can stabilize the charged intermediates.[5]

-

Step 1: Formation of the Carbocation (Rate-Determining Step) The reaction is initiated by the slow, unimolecular dissociation of the chloride leaving group, resulting in the formation of a 4-methylbenzyl carbocation.[4] This step is rate-limiting. The stability of this carbocation is the single most important factor for the S(_N)1 pathway. The benzylic carbocation is significantly stabilized by resonance, delocalizing the positive charge across the aromatic ring.[3][6] Furthermore, the electron-donating para-methyl group provides additional stabilization through both an inductive effect and hyperconjugation, making the 4-methylbenzyl carbocation more stable and thus more readily formed than an unsubstituted benzyl (B1604629) carbocation.

-

Step 2: Nucleophilic Attack The planar carbocation is then rapidly attacked by a nucleophile from either face, leading to a racemic or nearly racemic mixture of products if the benzylic carbon is a stereocenter.[7]

.dot

Caption: The S(_N)1 mechanism proceeds via a stable carbocation intermediate.

The S(_N)2 (Substitution Nucleophilic Bimolecular) Mechanism

The S(_N)2 mechanism is a concerted, single-step process favored by strong nucleophiles (e.g., hydroxide (B78521), cyanide) and polar aprotic solvents (e.g., acetone (B3395972), acetonitrile).[5][8]

The nucleophile attacks the electrophilic benzylic carbon from the side opposite to the chloride leaving group (a "backside attack").[9] This leads to a five-coordinate trigonal bipyramidal transition state where the nucleophile-carbon bond is forming concurrently with the carbon-chlorine bond breaking.[10] This process results in a complete inversion of stereochemical configuration at the reaction center. Although this compound is a primary halide with minimal steric hindrance, which favors S(_N)2, the pi system of the benzene (B151609) ring can also overlap with the orbitals in the transition state, stabilizing it and accelerating the S(_N)2 reaction relative to a simple primary alkyl halide.[11]

.dot

Caption: The S(_N)2 mechanism is a single, concerted step.

Competition Between S(_N)1 and S(_N)2

The choice between the S(_N)1 and S(_N)2 pathways for this compound is dictated by the specific reaction conditions. This competition is a key consideration in synthetic design.

-

Nucleophile Strength : Strong, anionic nucleophiles (e.g., NaOH, NaCN) favor the S(N)2 mechanism as the reaction rate is dependent on the nucleophile concentration.[8] Weak, neutral nucleophiles (e.g., H(_2)O, CH(_3)OH) favor the S(_N)1 pathway because the rate is independent of the nucleophile and relies on the spontaneous formation of the carbocation.[2][5]

-

Solvent Effects : Polar protic solvents (e.g., water, alcohols) stabilize both the leaving group anion and the carbocation intermediate, strongly favoring the S(_N)1 mechanism.[5] Polar aprotic solvents (e.g., acetone, DMF) do not solvate anions as effectively, which enhances the reactivity of strong nucleophiles and thus favors the S(_N)2 pathway.[5]

.dot

Caption: Logical flow for predicting the dominant substitution mechanism.

Quantitative Data

The rate of nucleophilic substitution reactions of benzyl halides is highly sensitive to the electronic nature of substituents on the aromatic ring. Electron-donating groups (EDGs) accelerate S(_N)1 reactions by stabilizing the carbocation intermediate, while electron-withdrawing groups (EWGs) decelerate them.

The following table summarizes relative solvolysis rates for various para-substituted benzyl chlorides, illustrating the significant electronic influence of the substituent. The data demonstrates the rate enhancement provided by electron-donating groups, which is indicative of an S(_N)1 mechanism with substantial positive charge development at the benzylic carbon in the transition state.

| Substituent (para-) | Relative Rate (k/k_H) | Group Type | Effect on Carbocation |

| -OCH(_3) | ~10,000 | Strong EDG | Strong Stabilization |

| -CH(_3) (in 4-MBC) | ~15 | Weak EDG | Stabilization |

| -H | 1 | Reference | - |

| -Cl | 0.3 | Weak EWG | Destabilization |

| -NO(_2) | ~0.0001 | Strong EWG | Strong Destabilization |

| Data is generalized from solvolysis studies of substituted benzyl systems to illustrate trends. Actual values may vary based on specific solvent and temperature conditions. |

Experimental Protocols

Synthesis of this compound from 4-Methylbenzyl Alcohol

This protocol describes a common laboratory-scale synthesis via nucleophilic substitution using thionyl chloride.

Materials:

-

4-Methylbenzyl alcohol

-

Thionyl chloride (SOCl(_2))

-

Dichloromethane (B109758) (CH(_2)Cl(_2)), anhydrous

-

N,N-Dimethylformamide (DMF), catalytic amount

-

Saturated sodium bicarbonate (NaHCO(_3)) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO(_4))

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer

Procedure: [12]

-

To a stirring solution of 4-methylbenzyl alcohol (1.0 eq) in anhydrous dichloromethane in a round-bottom flask cooled to 0°C in an ice bath, add a catalytic amount of DMF (e.g., 20 µL per 10 mmol of alcohol).

-

Add thionyl chloride (1.2 eq) dropwise via a dropping funnel over 15-20 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

-

Carefully quench the reaction by slowly pouring the mixture into a beaker of ice-cold saturated NaHCO(_3) solution to neutralize excess thionyl chloride and HCl.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO(_4), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound, which can be further purified by vacuum distillation or column chromatography.

Kinetic Study: Solvolysis of this compound

This protocol outlines a method for determining the first-order rate constant for the solvolysis (an S(_N)1 reaction) of this compound in an aqueous solvent mixture. The rate is followed by titrating the hydrochloric acid produced over time.

Materials:

-

This compound

-

Solvent (e.g., 80:20 ethanol:water)

-

Standardized sodium hydroxide (NaOH) solution (~0.02 M)

-

Phenolphthalein or other suitable indicator

-

Volumetric flasks, pipettes, burette, stopwatch, constant-temperature bath

Procedure: [13]

-

Prepare a stock solution of this compound in the chosen solvent (e.g., ~0.1 M).

-

Equilibrate the reaction solvent and the NaOH titrant in a constant-temperature bath set to the desired reaction temperature (e.g., 25°C).

-

Initiate the reaction by pipetting a known volume of the this compound stock solution into a volumetric flask containing the equilibrated solvent and start the stopwatch immediately.

-

At regular time intervals (e.g., every 10 minutes), withdraw a precise aliquot (e.g., 5.00 mL) of the reaction mixture and quench it in a flask containing a solvent like acetone to stop the reaction.

-

Add a few drops of indicator and immediately titrate the liberated HCl with the standardized NaOH solution until the endpoint is reached.

-

Continue taking time points until the reaction is at least 80% complete (the titer value becomes constant).

-

The concentration of HCl at each time point corresponds to the concentration of product formed. The first-order rate constant (k) can be determined by plotting ln(V(_\infty) - V(t)) versus time (t), where V(\infty) is the final titrant volume and V(_t) is the volume at time t. The slope of this line is -k.

.dot

Caption: Experimental workflow for a kinetic analysis of solvolysis.

Conclusion

The reactivity of this compound is a classic example of competing nucleophilic substitution mechanisms. While its primary nature suggests a preference for the S(_N)2 pathway, the significant resonance and inductive stabilization of the corresponding carbocation by the tolyl group makes the S(_N)1 pathway highly accessible under appropriate conditions. For synthetic chemists and drug development professionals, the ability to manipulate reaction conditions—specifically the choice of nucleophile and solvent—is the key to directing the reaction toward the desired mechanistic pathway, thereby controlling product distribution, stereochemistry, and yield. The principles and protocols outlined in this guide provide a foundational framework for the rational design and optimization of synthetic processes involving this important chemical intermediate.

References

- 1. nbinno.com [nbinno.com]

- 2. glasp.co [glasp.co]

- 3. m.youtube.com [m.youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. ssgopalganj.in [ssgopalganj.in]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. youtube.com [youtube.com]

- 11. quora.com [quora.com]

- 12. rsc.org [rsc.org]

- 13. benchchem.com [benchchem.com]

electrophilic substitution reactions of 4-Methylbenzyl chloride

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 4-Methylbenzyl Chloride

Introduction

This compound, also known as α-chloro-p-xylene, is a versatile organic intermediate with the chemical formula C₈H₉Cl.[1][2] Its structure consists of a benzene (B151609) ring substituted with a methyl group and a chloromethyl group at the 1 and 4 positions, respectively. This compound serves as a critical building block in the synthesis of pharmaceuticals, agrochemicals, dyes, and fragrances.[3][4] Its utility stems from the reactivity of both the chloromethyl group, which readily undergoes nucleophilic substitution, and the aromatic ring, which is susceptible to electrophilic substitution.[4]

This guide provides a comprehensive technical overview of the electrophilic aromatic substitution (EAS) reactions of this compound. It details the underlying principles governing regioselectivity, provides experimental protocols for key transformations, and summarizes quantitative data for researchers, scientists, and professionals in drug development.

Regioselectivity in Electrophilic Aromatic Substitution

The outcome of electrophilic substitution on the this compound ring is dictated by the electronic effects of the two existing substituents: the methyl (-CH₃) group and the chloromethyl (-CH₂Cl) group. The interplay between these groups determines the position of attack for incoming electrophiles.

-

Methyl (-CH₃) Group: The methyl group is an activating group and an ortho, para-director .[5][6] It donates electron density to the benzene ring through an inductive effect and hyperconjugation. This increases the nucleophilicity of the ring, making it more reactive towards electrophiles than benzene itself.[7] The electron-donating nature particularly enriches the ortho (positions 2 and 6) and para (position 4) positions, directing the electrophile to these sites.[8]

-

Chloromethyl (-CH₂Cl) Group: The chloromethyl group is a weakly deactivating group and an ortho, para-director . The highly electronegative chlorine atom withdraws electron density from the benzylic carbon, which in turn withdraws electron density from the aromatic ring via an inductive effect (-I effect). This reduces the ring's nucleophilicity, making it less reactive than benzene. Despite being deactivating, it directs incoming electrophiles to the ortho (positions 3 and 5) and para (position 1) positions relative to itself.

Combined Directing Effect: When both groups are present, the activating, ortho, para-directing methyl group has the dominant influence on the reaction's regioselectivity. The incoming electrophile will preferentially attack the positions most activated by the methyl group. Since the para position is already occupied by the chloromethyl group, substitution occurs almost exclusively at the positions ortho to the methyl group (and meta to the chloromethyl group).

Caption: Directing effects of substituents on this compound.

Key Electrophilic Substitution Reactions

Nitration

Nitration introduces a nitro group (-NO₂) onto the aromatic ring, a crucial step in the synthesis of many pharmaceutical and agrochemical intermediates. The reaction is typically carried out using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺).

As predicted by the directing effects, the nitration of this compound yields 3-nitro-4-methylbenzyl chloride as the primary product.

Reaction Scheme: C₇H₇-CH₂Cl + HNO₃ --(H₂SO₄)--> O₂N-C₇H₆-CH₂Cl + H₂O

Experimental Protocol: Synthesis of 3-Nitro-4-methylbenzyl chloride [9] A detailed protocol for the synthesis of 3-nitro-4-methylbenzyl chloride is outlined in U.S. Patent 2,758,137. The procedure involves the chloromethylation of 2-nitrotoluene, which is an alternative synthesis route for the target molecule, but the characterization data is relevant. A more direct nitration of this compound would follow a similar workup.

-

Reaction Setup: In a suitable reaction vessel, dissolve this compound in a solvent such as benzene.

-

Reagent Addition: Cool the mixture and slowly add a nitrating mixture (e.g., nitric acid in sulfuric acid) while maintaining a low temperature to control the exothermic reaction.

-

Reaction Quench: After the reaction is complete, pour the mixture onto crushed ice. An organic layer containing the product will separate.

-

Workup: Decant the aqueous layer. Wash the remaining solid or oil with water.

-

Purification: Dissolve the crude product in a suitable solvent like benzene, dry it over an anhydrous salt (e.g., potassium carbonate), and filter. The solvent is then removed by vacuum distillation.

-

Crystallization: The product, 3-nitro-4-methylbenzyl chloride, can be further purified by crystallization from methanol.

Quantitative Data: Nitration

| Product Name | Reagents | Yield | Boiling Point | Melting Point | Reference |

| 3-Nitro-4-methylbenzyl chloride | 2-Nitrotoluene, formaldehyde, HCl | - | 87-88 °C @ 0.05 mm Hg | 44-45 °C | [9] |

Halogenation

Halogenation involves the substitution of a hydrogen atom on the aromatic ring with a halogen (e.g., Cl, Br). This reaction typically requires a Lewis acid catalyst, such as FeCl₃ or AlCl₃, to polarize the halogen molecule and generate a potent electrophile.[10]

For this compound, halogenation is expected to produce a mixture of 2-halo-4-methylbenzyl chloride and 3-halo-4-methylbenzyl chloride, with the former being the major product due to the directing effect of the methyl group. However, steric hindrance from the adjacent methyl group might slightly favor substitution at position 3.

Reaction Scheme (Bromination): C₇H₇-CH₂Cl + Br₂ --(FeBr₃)--> Br-C₇H₆-CH₂Cl + HBr

Experimental Protocol: Synthesis of 3-Bromo-4-methylbenzyl chloride [11] While this protocol describes the chlorination of an alcohol, the workup and purification are representative of what would be required for the halogenation of the aromatic ring.

-

Precursor Synthesis: 3-Bromo-4-methylbenzyl chloride can be synthesized from 3-bromo-4-methylbenzyl alcohol in dichloromethane.[11]

-

Reaction: The alcohol is refluxed with a chlorinating agent (e.g., thionyl chloride) for approximately 45 minutes.[11]

-

Workup: The initial workup of the reaction mixture yields the product.[11]

-

Purification: The product can be used without further purification if HPLC analysis shows high purity (>98%).[11]

Quantitative Data: Halogenation

| Product Name | Starting Material | Yield | Purity (HPLC) | Reference |

| 3-Bromo-4-methylbenzyl chloride | 3-Bromo-4-methylbenzyl alcohol | 80% | >98% | [11] |

Friedel-Crafts Reactions

Friedel-Crafts reactions are a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with aromatic rings.[12][13]

-

Friedel-Crafts Alkylation: This reaction introduces an alkyl group to the ring using an alkyl halide and a Lewis acid catalyst.[13] When this compound is the substrate, alkylation will occur at the 2-position. It is important to note that this compound itself can act as the alkylating agent in the presence of a Lewis acid, reacting with another aromatic molecule.[14] Polyalkylation is a common side reaction.[15]

-

Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst.[10] Acylation is generally preferred over alkylation as the product, a ketone, is deactivated towards further substitution, preventing polyacylation.[13] The acyl group can later be reduced to an alkyl group if desired.

General Reaction Scheme (Acylation): C₇H₇-CH₂Cl + RCOCl --(AlCl₃)--> RCO-C₇H₆-CH₂Cl + HCl

General Experimental Protocol (Acylation): [10]

-

Catalyst Complex Formation: The Lewis acid (e.g., AlCl₃) is added to the acyl halide, which generates a resonance-stabilized acylium ion.[10]

-

Electrophilic Attack: this compound, acting as the nucleophile, attacks the acylium ion, forming a carbocation intermediate (arenium ion).[10]

-

Deprotonation: A weak base (e.g., AlCl₄⁻) removes a proton from the carbon bearing the new acyl group, restoring aromaticity and regenerating the catalyst.[10]

-

Workup: An aqueous workup is required to decompose the ketone-Lewis acid complex and isolate the final product.[12]

Caption: General experimental workflow for Friedel-Crafts acylation.

Quantitative Data: Friedel-Crafts Reactions Specific yield data for Friedel-Crafts reactions on this compound are not readily available in the provided search results. However, yields are typically moderate to high, depending on the specific reagents and conditions. Regioselectivity strongly favors substitution at the 2-position.

| Reaction | Reagents | Catalyst | Expected Major Product | Reference |

| Alkylation | R-X | AlCl₃ | 2-Alkyl-4-methylbenzyl chloride | [12][13] |

| Acylation | RCOCl | AlCl₃ | 2-Acyl-4-methylbenzyl chloride | [10][16] |

Conclusion